molecular formula C6H15N B1341997 2,3-Dimethylbutan-1-amine CAS No. 66553-05-7

2,3-Dimethylbutan-1-amine

Cat. No.: B1341997
CAS No.: 66553-05-7
M. Wt: 101.19 g/mol
InChI Key: GBMSZXWHMSSBGP-UHFFFAOYSA-N
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Description

2,3-Dimethylbutan-1-amine is an organic compound with the molecular formula C6H15N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a butane chain that is substituted with two methyl groups at the second and third positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, this compound can be prepared by reacting 2,3-dimethylbutyl chloride with ammonia or an amine under suitable conditions . Another method involves the reductive amination of ketones or aldehydes, where the carbonyl compound is first converted to an imine, which is then reduced to the amine using a reducing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts and high-pressure hydrogenation to achieve efficient conversion of the starting materials to the desired amine .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-dimethylbutan-1-amine involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This compound can also interact with enzymes and receptors, influencing biological pathways and processes .

Properties

IUPAC Name

2,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMSZXWHMSSBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600331
Record name 2,3-Dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66553-05-7
Record name 2,3-Dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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